molecular formula C10H9ClN2OS B2660514 2-chloro-N-(cyanomethyl)-5-(methylsulfanyl)benzamide CAS No. 143153-82-6

2-chloro-N-(cyanomethyl)-5-(methylsulfanyl)benzamide

Cat. No. B2660514
M. Wt: 240.71
InChI Key: QCTOBGNUZXOUMG-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(cyanomethyl)-5-(methylsulfanyl)benzamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. The presence of a benzamide group suggests that it might have some pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzamide core, with the various functional groups (chloro, cyanomethyl, and methylsulfanyl) attached at the 2nd and 5th positions on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the cyanomethyl group might be susceptible to reactions with nucleophiles, and the chloro group might be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like cyanomethyl and chloro might increase its solubility in polar solvents .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be explored for use in various fields like pharmaceuticals, materials science, or chemical synthesis, among others .

properties

IUPAC Name

2-chloro-N-(cyanomethyl)-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-15-7-2-3-9(11)8(6-7)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTOBGNUZXOUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(cyanomethyl)-5-(methylsulfanyl)benzamide

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